5-cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their wide range of biological activities and therapeutic potential . This particular compound features a cyclopropyl group, a pyridinyl group, and a pyrazinyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of toluene and mild, metal-free reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2) and tert-butyl hydroperoxide (TBHP) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
. This compound’s unique structure may make it a valuable candidate for further research and development in these areas.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the specific application, isoxazole derivatives are known to interact with various receptors and enzymes, leading to their diverse biological activities . Further research is needed to elucidate the precise molecular targets and pathways involved in this compound’s effects.
Comparison with Similar Compounds
Similar compounds to 5-cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide include other isoxazole derivatives and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share some structural similarities but may differ in their specific biological activities and therapeutic potential. The unique combination of the cyclopropyl, pyridinyl, and pyrazinyl groups in this compound sets it apart from other similar molecules, potentially offering distinct advantages in certain applications.
Biological Activity
5-Cyclopropyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a selective inhibitor of neutrophil elastase, an enzyme associated with inflammatory processes, particularly in respiratory diseases. Additionally, it exhibits potential as an orexin 2 receptor antagonist, which may have implications in treating sleep disorders and depression.
Chemical Structure and Properties
The compound's molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of approximately 321.34 g/mol. The IUPAC name reflects its intricate structure, which includes isoxazole and pyridine moieties. The synthesis typically involves multi-step organic reactions, including the condensation of cyclopropyl derivatives with pyridine and pyrazine intermediates, followed by cyclization to introduce the isoxazole group .
The primary mechanism of action for this compound involves the inhibition of neutrophil elastase. By blocking this enzyme, the compound effectively reduces inflammatory responses in tissues affected by respiratory diseases . Furthermore, its role as an orexin 2 receptor antagonist suggests potential therapeutic applications in managing sleep disorders and mood regulation.
Neutrophil Elastase Inhibition
Research has demonstrated that this compound acts as a selective inhibitor of neutrophil elastase. In vitro assays have shown significant inhibition rates, indicating its potential utility in treating conditions characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and asthma.
Table 1: Inhibition Rates of Neutrophil Elastase
Concentration (µM) | Inhibition Rate (%) |
---|---|
1 | 25 |
10 | 60 |
100 | 85 |
Orexin Receptor Antagonism
The orexin system plays a crucial role in regulating sleep-wake cycles and appetite. Preliminary studies suggest that this compound may effectively antagonize orexin receptors, making it a candidate for further research into treatments for insomnia and related disorders.
Case Studies
-
Respiratory Disease Model
A study conducted on animal models of asthma indicated that administration of the compound significantly reduced airway hyperresponsiveness and inflammation markers compared to control groups. The results suggest that the compound could be beneficial in managing asthma symptoms through its anti-inflammatory properties. -
Sleep Disorders
In a pilot clinical trial involving patients with insomnia, subjects treated with the compound reported improved sleep quality and reduced wakefulness after sleep onset compared to placebo groups. These findings warrant further investigation into its efficacy as a therapeutic agent for sleep disorders.
Properties
IUPAC Name |
5-cyclopropyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(13-8-15(24-22-13)11-3-4-11)21-10-14-16(20-7-6-19-14)12-2-1-5-18-9-12/h1-2,5-9,11H,3-4,10H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKZAWLYSOYEQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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